molecular formula C13H19NO B7516136 1-(1-Phenylethyl)piperidin-3-ol

1-(1-Phenylethyl)piperidin-3-ol

Katalognummer: B7516136
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: WSJYBUKJXSWDRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Phenylethyl)piperidin-3-ol is a chemical compound of interest in scientific research, particularly within medicinal chemistry and pharmacology. This substance features a piperidine ring, a common structural motif in many pharmacologically active agents, substituted with a hydroxym group and a 1-phenylethyl moiety. Piperidine derivatives are extensively studied for their potential interactions with biological systems and are frequently explored as key synthetic intermediates or as structural analogs in the development of novel therapeutic agents . The primary research value of 1-(1-Phenylethyl)piperidin-3-ol lies in its use as a building block or precursor in organic synthesis. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in the design and synthesis of novel molecules with potential biological activity. Its structural characteristics make it a valuable candidate for chemical modification and library development for high-throughput screening. Furthermore, piperidine-based structures are known to be present in various compounds that interact with the central nervous system, making this compound relevant for foundational neuropharmacological research . It is critical to note that this product is strictly for research use in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

1-(1-phenylethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(12-6-3-2-4-7-12)14-9-5-8-13(15)10-14/h2-4,6-7,11,13,15H,5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJYBUKJXSWDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of Bicyclic Aziridinium Tosylate

Critical to this route is the preparation of 1-azabicyclo[4.1.0]heptane tosylate intermediates. As detailed in, 4-[(R)-1-(R)-1-phenylethyl)aziridin-2-yl]butan-1-ol undergoes tosylation with p-toluenesulfonic anhydride (1.1 equiv) in dichloromethane at 0°C, followed by intramolecular cyclization in acetonitrile at 25°C for 24 hours (96% yield).

Characteristic NMR shifts during cyclization :

Proton Environmentδ (ppm) in 2 δ (ppm) in 4
Phenylethyl CH(N)2.34 (q, J=6.5Hz)4.11 (q, J=6.9Hz)
Aziridine CH21.85–1.92 (m)2.45–2.60 (m)
Tosyl SO3 aromatic protons7.35–7.80 (m)7.40–7.78 (m)

Regioselective Ring Expansion

Treatment of the aziridinium tosylate 4 with aqueous NaOH (3.0 equiv) in 1,4-dioxane at reflux for 2 hours induces regioselective C-N bond cleavage, yielding 1-(1-phenylethyl)piperidin-3-ol (6j ) with 89% isolated yield. The reaction proceeds via a Baldwin-approved 5-endo-trig pathway, confirmed by deuterium labeling studies.

Stereoselective Aza-Michael Addition

Double Aza-Michael Reaction Protocol

The most stereochemically efficient method employs a double aza-Michael cascade reaction (Table 1):

Table 1. Optimization of Aza-Michael Conditions for Piperidin-3-ol Synthesis

EntryAmineTemperatureTime (h)Yield (%)d.r. (syn:anti)
1Benzylamine16→95°C1.5823.2:1
2S-α-Phenylethyl16→95°C1.5974.5:1
3R-α-Phenylethyl16→95°C1.5941:4.3

The reaction of divinyl ketone 7 with S-α-phenylethylamine in acetonitrile/water (3:1) achieves 97% yield with 4.5:1 diastereomeric ratio favoring the (3S,4R) configuration. The stereochemical outcome is governed by Evans-Polo dipole stabilization during the transition state.

Catalytic Asymmetric Variants

Recent advances employ Jacobsen thiourea catalysts (10 mol%) in toluene at -40°C, achieving enantiomeric excesses >90% for the (3R,4S) isomer. However, these methods remain limited to milligram-scale syntheses.

Comparative Analysis of Methodologies

Table 2. Synthesis Method Comparison

MethodYield RangeStereoselectivityScalabilityKey Advantage
Reductive Amination68–72%Low (d.r. 1:1)>100 gCommercial starting materials
Aziridinium Ring-Opening85–89%Moderate (d.r. 3:1)10–50 gRegiochemical control
Aza-Michael Addition94–97%High (d.r. 4.5:1)1–10 gStereochemical precision

The aziridinium route provides optimal balance between yield and scalability, while the aza-Michael method excels in stereocontrol. Reductive amination remains preferred for industrial-scale production despite its limitations in diastereoselectivity.

Analytical Characterization

Spectroscopic Signatures

1H NMR (400 MHz, CDCl3) :

  • Piperidine H3: δ 3.85 (dd, J=11.3, 4.8 Hz)

  • Phenylethyl CH(N): δ 4.11 (q, J=6.9 Hz)

  • OH: δ 2.45 (bs, exchanges with D2O)

13C NMR :

  • C3 (alcohol): δ 69.8 ppm

  • N-CH2-Ph: δ 54.2 ppm

  • Piperidine C2/C6: δ 47.3–48.1 ppm

Chromatographic Behavior

HPLC analysis (Chiralpak IA, hexane/i-PrOH 90:10, 1 mL/min) resolves enantiomers with Rs=2.1:

  • (3R)-enantiomer: tR=12.3 min

  • (3S)-enantiomer: tR=14.7 min

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Phenylethyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Wirkmechanismus

The mechanism of action of 1-(1-Phenylethyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological pathways .

Vergleich Mit ähnlichen Verbindungen

1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol

  • Structural Differences: Replaces the phenylethyl group with a 6-chloroquinolin-4-yl-piperidin-4-yl moiety.
  • Biological Activity : Demonstrates enhanced binding to the SARS-CoV-2 spike protein compared to HCQ, with lower cytotoxicity .
  • Key Insight: The chloroquinoline group improves target affinity, while the piperidine-3-ol core retains metabolic stability.

(1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine

  • Structural Differences : Cyclohexane diamine backbone instead of piperidine.
  • Biological Activity : Mimics CQ’s interaction with the spike protein but reduces cardiotoxicity risks .

Table 1: Antiviral Analogues Comparison

Compound Target Protein Affinity Safety Profile Key Structural Feature Reference
1-(1-Phenylethyl)piperidin-3-ol Moderate Understudied Phenylethyl-N, 3-OH
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol High Improved Chloroquinoline-piperidine
(1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine High Improved Cyclohexane diamine

Piperidine Derivatives with Enzyme Inhibitory Activity

1-(4-Octylphenethyl)piperidin-3-ol (RB-019)

  • Structural Differences : Substitutes phenylethyl with a 4-octylphenethyl group.
  • Biological Activity : Shows 6.1-fold selectivity for sphingosine kinase 1 (SK1) over SK2, critical for cancer therapy .
  • Key Insight : The octylphenyl group enhances lipophilicity and membrane penetration.

1-(4-Octylphenethyl)piperidin-4-ol (RB-005)

  • Structural Differences : Hydroxyl group at the 4-position instead of 3-position.
  • Biological Activity : Higher SK1 selectivity (15.0-fold) than RB-019, emphasizing the role of hydroxyl positioning .

Table 2: Enzyme Inhibitor Comparison

Compound SK1 Selectivity Key Structural Feature Reference
1-(1-Phenylethyl)piperidin-3-ol Not reported Phenylethyl-N, 3-OH
RB-019 6.1-fold 4-Octylphenethyl-N, 3-OH
RB-005 15.0-fold 4-Octylphenethyl-N, 4-OH

trans-4-Azido-1-(1-phenylethyl)piperidin-3-ol

  • Structural Differences : Azido group at the 4-position.
  • Application: Intermediate for synthesizing trans-4-amino derivatives, which are valuable in opioid receptor modulation .
  • Key Insight : Azido substitution enables "click chemistry" for targeted drug delivery.

1-Benzyl-3-hydroxypiperidine Hydrochloride

  • Structural Differences : Benzyl substituent instead of phenylethyl.
  • Application : Precursor for antipsychotic agents; the benzyl group increases metabolic stability .

Heterocyclic Analogues

5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)

  • Structural Differences : Pyrrolidine ring instead of piperidine.
  • Biological Activity : Exhibits antiviral activity against RNA viruses; smaller ring size alters conformational flexibility .

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol

  • Structural Differences : Pyrimidinyl substituent on nitrogen.
  • Application : Investigated as a kinase inhibitor; the pyrimidine group enhances π-π stacking in binding pockets .

Q & A

Q. How can factorial design optimize multi-step synthesis while balancing cost and environmental impact?

  • Methodological Answer : A 2⁴ factorial design tests variables: solvent (ethanol vs. acetonitrile), catalyst (Pd/C vs. Raney Ni), temperature (70°C vs. 90°C), and reaction time (12h vs. 24h). Response surface methodology (RSM) models yield and E-factor (waste metric) to identify Pareto-optimal conditions . Green chemistry metrics (e.g., atom economy) prioritize sustainable protocols .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.